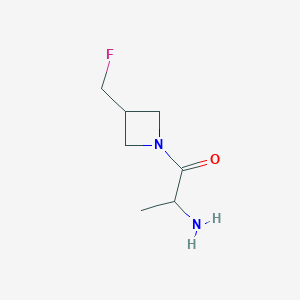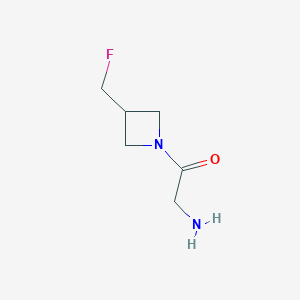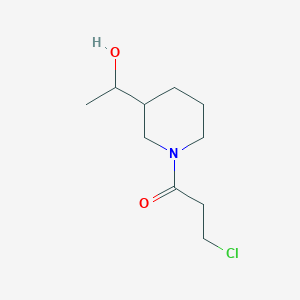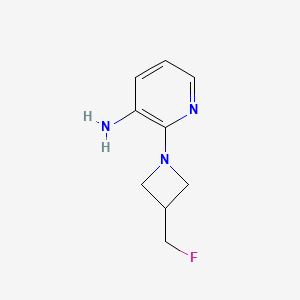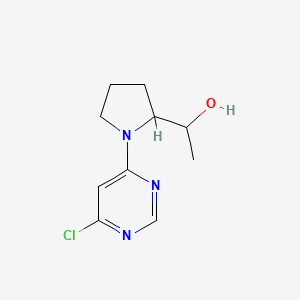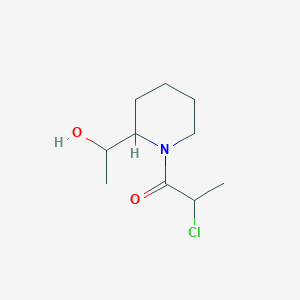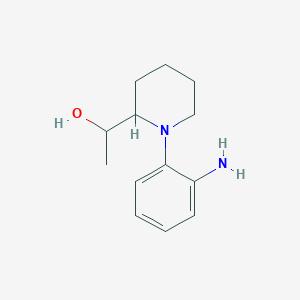
1-(1-(2-Aminophenyl)piperidin-2-yl)ethan-1-ol
Übersicht
Beschreibung
1-(1-(2-Aminophenyl)piperidin-2-yl)ethan-1-ol, also known as 1-phenylpiperidine-2-ethanol, is an organic compound that is used in a variety of scientific research applications. It is a white crystalline solid with a molecular formula of C11H17NO. The compound is insoluble in water, but is soluble in organic solvents such as ethanol and acetone. It has a melting point of 73-75°C and a boiling point of 217-219°C.
Wissenschaftliche Forschungsanwendungen
Chemical Reactivity and Synthetic Applications
- The study on nucleophilic aromatic substitution reactions provides insights into the reactivity of compounds involving piperidine, a core component of the compound . These reactions are crucial for synthesizing various arylcycloalkylamines, which have implications in medicinal chemistry (Pietra & Vitali, 1972).
Therapeutic Potential and Pharmacophoric Insights
- Arylcycloalkylamines, including structures similar to the queried compound, have been reviewed for their role in binding affinity at D2-like receptors, highlighting the importance of arylalkyl substituents in enhancing potency and selectivity. This class of compounds is exemplified in several antipsychotic agents, underscoring their significance in drug development for neuropsychiatric disorders (Sikazwe et al., 2009).
Exploration of Natural Flavors and Aromas
- The identification and characterization of 1-Octen-3-ol in various plants underline the potential of structurally similar compounds in contributing to the aromatic profiles of edible mushrooms, which could be explored for natural flavor applications in the food industry (Maggi, Papa, & Vittori, 2012).
Antineoplastic and Antimicrobial Properties
- A series of compounds related to 1-(1-(2-Aminophenyl)piperidin-2-yl)ethan-1-ol have demonstrated promising antineoplastic and antimicrobial properties. These studies highlight the compounds' cytotoxic properties, potential for tumor-selective toxicity, and their role as modulators of multi-drug resistance, presenting a significant avenue for cancer therapy research (Hossain et al., 2020).
Optoelectronic and Luminescent Properties
- Research into quinazolines and pyrimidines, which share structural motifs with the queried compound, has revealed their applications in optoelectronic materials. These findings suggest the potential of incorporating similar structural elements into the design of novel materials for electronic and luminescent devices (Lipunova et al., 2018).
Eigenschaften
IUPAC Name |
1-[1-(2-aminophenyl)piperidin-2-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-10(16)12-7-4-5-9-15(12)13-8-3-2-6-11(13)14/h2-3,6,8,10,12,16H,4-5,7,9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKPMECVBWCQRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCN1C2=CC=CC=C2N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(2-Aminophenyl)piperidin-2-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



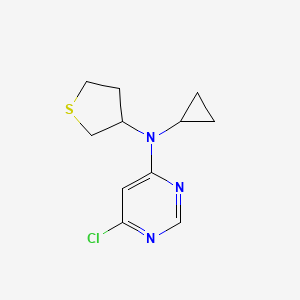
![2-Chloro-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one](/img/structure/B1477693.png)
![2-amino-1-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one](/img/structure/B1477697.png)
![3-amino-1-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one](/img/structure/B1477698.png)
![3-chloro-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propan-1-one](/img/structure/B1477701.png)
